Cas no 58546-34-2 (Cucurbitacin IIa)

Cucurbitacin IIa 化学的及び物理的性質
名前と識別子
-
- Cucurbitacin A
- CUCURBITACIN IIA
- 23,24-Dihydrocucurbitacin F-25-O-acetate
- 25-Acetoxy-23,24-dihydrocucurbitacin F
- 25-O-Acetyl-23,24-dihydrocucurbitacin F
- Dihydrocucurbitacin F 25-O-acetate
- Dihydrocucurbitacin Q1
- [(6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptan-2-yl] aceta
- Hemslecin A
- Cucurbitacin IIa
- Curcurbitacin Q1
- X1160
- Curcurbitacin IIa
- C32H50O8
- 19-Norlanost-5-ene-11,22-dione, 25-(acetyloxy)-2,3,16,20-tetrahydroxy-9-methyl-, (2beta,3alpha,9beta,10alpha,16alpha)-
- HemslecinA
- MS-30213
- 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate
- [(6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptan-2-yl] acetate
- 19-Norlanost-5-ene-11,22-dione,25-(acetyloxy)-2,3,16,20-tetrahydroxy-9-methyl-, (2b,3a,9b,10a,16a)-
- s5463
- CUCURBITACINIIA
- (2ss,3a,9ss,10a,16a)-25-(Acetyloxy)-2,3,16,20-tetrahydroxy-9-methyl-19-norlanost-5-ene-11,22-dione
- [(5R)-5-hydroxy-1,1-dimethyl-4-oxo-5-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hexyl] acetate
- AKOS030573647
- CS-0018309
- Q-100672
- 129357-90-0
- CCG-270062
- AC-34888
- MFCD07781419
- DTXSID10926388
- HY-N1988
- CHEMBL2332392
- 58546-34-2
- Curcurbitacin IIa?
- DA-62533
- (6R)-6-[(1R,2R,3AS,3BS,7S,8S,9AR,9BR,11AR)-2,7,8-TRIHYDROXY-3A,6,6,9B,11A-PENTAMETHYL-10-OXO-1H,2H,3H,3BH,4H,7H,8H,9H,9AH,11H-CYCLOPENTA[A]PHENANTHREN-1-YL]-6-HYDROXY-2-METHYL-5-OXOHEPTAN-2-YL ACETATE
- Cucurbitacin IIa
-
- MDL: MFCD07781419
- インチ: 1S/C32H50O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25-26,34-35,38-39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1
- InChIKey: LKYNAQSYQLFTCM-GYXNDICUSA-N
- ほほえんだ: O([H])[C@]1([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]3([H])C([H])([H])C([H])=C4C(C([H])([H])[H])(C([H])([H])[H])[C@@]([H])([C@]([H])(C([H])([H])[C@@]4([H])[C@]3(C([H])([H])[H])C(C([H])([H])[C@]2(C([H])([H])[H])[C@@]1([H])[C@@](C(C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])OC(C([H])([H])[H])=O)=O)(C([H])([H])[H])O[H])=O)O[H])O[H]
計算された属性
- せいみつぶんしりょう: 562.350569g/mol
- ひょうめんでんか: 0
- XLogP3: 2.6
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 回転可能化学結合数: 7
- どういたいしつりょう: 562.350569g/mol
- 単一同位体質量: 562.350569g/mol
- 水素結合トポロジー分子極性表面積: 141Ų
- 重原子数: 40
- 複雑さ: 1120
- 同位体原子数: 0
- 原子立体中心数の決定: 10
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 562.7
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.22
- ゆうかいてん: No data available
- ふってん: 679.1±55.0 °C at 760 mmHg
- フラッシュポイント: 209.7±25.0 °C
- 屈折率: 1.563
- PSA: 141.36000
- LogP: 3.51510
Cucurbitacin IIa セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください
Cucurbitacin IIa 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0018309-5mg |
Cucurbitacin IIa |
58546-34-2 | 99.27% | 5mg |
$80.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55758-1mg |
Cucurbitacin IIa |
58546-34-2 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3S1471-25 mg |
Cucurbitacin IIA |
58546-34-2 | 98.62% | 25mg |
¥2220.00 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82557-10MG |
Cucurbitacin IIa |
58546-34-2 | 10mg |
¥4478.66 | 2024-12-24 | ||
DC Chemicals | DC23035-250 mg |
Curcurbitacin IIa |
58546-34-2 | >98% | 250mg |
$900.0 | 2022-02-28 | |
abcr | AB493973-100 mg |
Curcurbitacin iia; . |
58546-34-2 | 100mg |
€848.50 | 2023-06-15 | ||
DC Chemicals | DC23035-100 mg |
Curcurbitacin IIa |
58546-34-2 | >98% | 100mg |
$550.0 | 2022-02-28 | |
ChemFaces | CFN98171-20mg |
Cucurbitacin IIA |
58546-34-2 | >=98% | 20mg |
$178 | 2021-07-22 | |
ChemScence | CS-0018309-10mg |
Cucurbitacin IIa |
58546-34-2 | 99.27% | 10mg |
$140.0 | 2022-04-27 | |
S e l l e c k ZHONG GUO | S5463-1mg |
Curcurbitacin IIA |
58546-34-2 | 99.6% | 1mg |
¥1040.92 | 2023-09-15 |
Cucurbitacin IIa 関連文献
-
Jian Chao Chen,Ming Hua Chiu,Rui Lin Nie,Geoffrey A. Cordell,Samuel X. Qiu Nat. Prod. Rep. 2005 22 386
Cucurbitacin IIaに関する追加情報
Cucurbitacin IIa: A Comprehensive Overview
Cucurbitacin IIa, also known by its CAS number 58546-34-2, is a naturally occurring triterpenoid compound that has garnered significant attention in the fields of pharmacology and natural product research. This compound is primarily found in various species of the Cucurbitaceae family, including cucumbers and melons, and has been extensively studied for its potential therapeutic applications. Recent advancements in analytical techniques and bioactivity screening have further elucidated the pharmacological properties of Cucurbitacin IIa, making it a promising candidate for drug development.
The chemical structure of Cucurbitacin IIa is characterized by a complex triterpenoid skeleton, which contributes to its unique biological activities. Researchers have identified multiple functional groups within its structure that are responsible for its interactions with cellular pathways. For instance, studies have shown that Cucurbitacin IIa exhibits potent anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key enzymes and signaling molecules involved in these processes.
One of the most compelling areas of research on Cucurbitacin IIa is its anti-tumor activity. Recent studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy drugs. The mechanism behind this activity involves the modulation of pro-apoptotic proteins such as Bax and Bid, as well as the inhibition of anti-apoptotic proteins like Bcl-2. These findings suggest that Cucurbitacin IIa could serve as a novel agent in cancer therapy, particularly for treating refractory cancers.
In addition to its anti-tumor effects, Cucurbitacin IIa has also been investigated for its potential role in neuroprotection. Preclinical studies have shown that this compound can mitigate oxidative stress and inflammation in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The ability of Cucurbitacin IIa to cross the blood-brain barrier further enhances its therapeutic potential in this domain.
The bioavailability and pharmacokinetics of Cucurbitacin IIa are critical factors influencing its therapeutic application. Recent research has focused on improving the solubility and stability of this compound through various drug delivery systems, such as nanoparticles and liposomes. These innovations aim to enhance the efficacy of Cucurbitacin IIa while minimizing potential side effects.
Despite its promising properties, further clinical trials are necessary to validate the safety and efficacy of Cucurbitacin IIa in humans. Collaborative efforts between academia and industry are expected to accelerate the translation of this natural product into clinical practice.
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